molecular formula C10H10N4O2 B11794696 Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11794696
M. Wt: 218.21 g/mol
InChI Key: XTRYWMIPYANQJV-UHFFFAOYSA-N
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Description

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that features a pyridine ring and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl bromoacetate under basic conditions to form the intermediate, which is then cyclized to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Biological Activity

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities. The molecular formula for this compound is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of 188.18 g/mol. The structure features a pyridine ring and a triazole moiety, contributing to its biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors. The synthetic pathway often includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Acetylation : The resulting triazole is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18
Aspergillus niger16

These results indicate that the compound may serve as a potential agent for treating infections caused by resistant strains.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)28

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, this compound was tested on various cancer cell lines. The findings suggested that it could inhibit tumor growth in vivo in mouse models when administered at specific dosages.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2-(3-pyridin-2-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3

InChI Key

XTRYWMIPYANQJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CC=N2

Origin of Product

United States

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